6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline 6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC19806139
InChI: InChI=1S/C19H20F3NO2/c1-24-16-9-12-7-8-23-15(13(12)10-17(16)25-2)6-4-11-3-5-14(20)19(22)18(11)21/h3,5,9-10,15,23H,4,6-8H2,1-2H3
SMILES:
Molecular Formula: C19H20F3NO2
Molecular Weight: 351.4 g/mol

6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline

CAS No.:

Cat. No.: VC19806139

Molecular Formula: C19H20F3NO2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline -

Specification

Molecular Formula C19H20F3NO2
Molecular Weight 351.4 g/mol
IUPAC Name 6,7-dimethoxy-1-[2-(2,3,4-trifluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C19H20F3NO2/c1-24-16-9-12-7-8-23-15(13(12)10-17(16)25-2)6-4-11-3-5-14(20)19(22)18(11)21/h3,5,9-10,15,23H,4,6-8H2,1-2H3
Standard InChI Key RZNUDZFJIOLNCU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(NCCC2=C1)CCC3=C(C(=C(C=C3)F)F)F)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a tetrahydroisoquinoline backbone with methoxy groups at positions 6 and 7. The 2,3,4-trifluorophenethyl moiety is attached to the nitrogen atom of the heterocyclic ring, introducing steric and electronic effects that influence its reactivity and binding affinity .

Table 1: Key Chemical Data

PropertyValueSource
Molecular FormulaC₁₉H₂₀F₃NO₂
Molecular Weight351.4 g/mol
CAS NumberNot explicitly reported-
Boiling PointNot available-
SolubilityLikely polar aprotic solvents

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step protocols:

  • Petasis Reaction: Forms the tetrahydroisoquinoline core by coupling aryl boronic acids with secondary amines.

  • Pomeranz–Fritsch–Bobbitt Cyclization: Facilitates ring closure under acidic conditions, yielding the heterocyclic structure .

Example Protocol (Adapted from):

  • React 3,4-dimethoxyphenethylamine with 2,3,4-trifluorophenylpropionic acid to form the intermediate amide.

  • Cyclize the amide using polyphosphoric acid (PPA) at 80–100°C for 12–24 hours.

  • Purify via crystallization from ethanol, achieving yields >85% and purity >98% (HPLC).

Enantioselective Synthesis

Chiral resolution methods, such as asymmetric transfer hydrogenation with Ru(II) catalysts, have been explored for related tetrahydroisoquinolines but remain underdeveloped for this specific derivative .

Pharmacological Applications

Multidrug Resistance Modulation

The compound inhibits P-glycoprotein (P-gp), a transmembrane efflux pump overexpressed in cancer cells. By blocking P-gp, it enhances the intracellular retention of chemotherapeutic agents like doxorubicin.

Table 2: In Vitro Activity Against P-gp

Model SystemIC₅₀ (μM)Efficacy vs. ControlSource
MCF-7/ADR breast cancer1.23.5-fold increase
Caco-2 colorectal carcinoma0.84.1-fold increase

Mechanistic Insights

P-gp Inhibition

The trifluorophenyl group enhances hydrophobic interactions with P-gp’s substrate-binding pocket, while the methoxy groups stabilize π-π stacking with aromatic residues .

Metabolic Stability

Preliminary microsomal studies on analogs indicate moderate hepatic clearance (t₁/₂ = 45–60 min), necessitating structural modifications for in vivo utility.

Comparative Analysis with Analogues

Table 3: Substituent Effects on Bioactivity

CompoundSubstituentP-gp IC₅₀ (μM)Reference
Target Compound2,3,4-Trifluorophenyl1.2
6,7-Dimethoxy-1-(4-CF₃-phenethyl)-THIQ4-Trifluoromethyl0.9
6,7-Dimethoxy-1-phenethyl-THIQPhenyl5.6

The 2,3,4-trifluoro substitution confers superior P-gp inhibition compared to non-fluorinated analogs but slightly reduced potency relative to 4-CF₃ derivatives .

Challenges and Future Directions

  • Stereochemical Control: Current methods lack enantioselectivity, limiting therapeutic applications .

  • Toxicity Profiling: No in vivo data exists for this compound; rodent studies are needed to assess organ-specific toxicity.

  • Structural Optimization: Introducing polar groups (e.g., hydroxyl) may improve solubility without compromising activity .

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